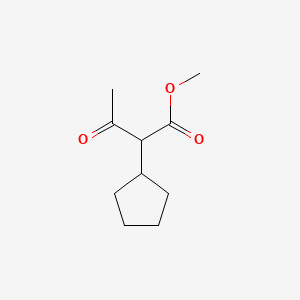

Methyl 2-cyclopentyl-3-oxobutanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclopentyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-7(11)9(10(12)13-2)8-5-3-4-6-8/h8-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMOXDREVMXCFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1CCCC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355497-14-1 | |

| Record name | methyl 2-cyclopentyl-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Cyclopentyl 3 Oxobutanoate

Strategies for the Construction of the Molecular Skeleton

The fundamental challenge in synthesizing methyl 2-cyclopentyl-3-oxobutanoate lies in the precise formation of the carbon skeleton, which involves joining the cyclopentyl moiety to the methyl acetoacetate (B1235776) backbone.

Direct Carbon-Carbon Bond Formation Approaches

These methods involve the creation of a key carbon-carbon bond between the cyclopentyl group and the butanoate chain in a single, strategic step.

A classic and direct method for synthesizing α-substituted β-keto esters is through the alkylation of a pre-formed enolate. aklectures.com In this approach, a simple β-keto ester, such as methyl acetoacetate, is deprotonated at the α-carbon to form a nucleophilic enolate, which is then reacted with a suitable cyclopentyl electrophile.

The general reaction proceeds in two main steps:

Enolate Formation: Methyl acetoacetate is treated with a base to remove the acidic α-proton located between the two carbonyl groups. Common bases for this purpose include sodium methoxide (B1231860) or sodium hydride. The choice of base is crucial to ensure complete deprotonation without promoting side reactions like ester hydrolysis.

Nucleophilic Attack: The resulting enolate anion then acts as a nucleophile, attacking an electrophilic cyclopentyl source, typically a cyclopentyl halide (e.g., cyclopentyl bromide or iodide), via an SN2 reaction. aklectures.com This step forms the new carbon-carbon bond at the α-position, yielding the desired this compound.

A related strategy involves the generation of a dianion from methyl acetoacetate using a stronger base system, such as sodium hydride followed by n-butyllithium. cdnsciencepub.comresearchgate.net This allows for selective alkylation at the more reactive γ-position. However, for the synthesis of the α-substituted product, the monoanion is the key intermediate. Intramolecular alkylation of ω-halo-β-keto esters, formed from the reaction of the dianion with α,ω-dihalides, can also lead to the formation of cyclic structures, including γ-cyclopentyl-β-keto esters. cdnsciencepub.comresearchgate.net

Table 1: Representative Alkylation Reaction

| Reactant 1 | Reactant 2 | Base | Product | Key Feature |

|---|

Ester condensation reactions, particularly the Claisen condensation, provide another powerful route to β-keto esters. libretexts.org In a "crossed" Claisen condensation, two different esters are reacted. To achieve a good yield of a single product, one of the esters should not have α-hydrogens, preventing it from self-condensing. libretexts.org

For the synthesis of this compound, a strategic crossed Claisen condensation could involve the reaction of methyl cyclopentylacetate with methyl acetate (B1210297) in the presence of a strong base like sodium methoxide. In this scenario, methyl cyclopentylacetate would be deprotonated to form the nucleophilic enolate, which would then attack the carbonyl carbon of methyl acetate. However, controlling the selectivity of such a reaction can be challenging.

A more controlled and efficient approach is the acylation of a ketone enolate. This can be viewed as a variation of the Claisen condensation. The enolate of cyclopentyl methyl ketone can be generated and then acylated with a suitable methyl-ester-forming reagent, such as methyl cyanoformate or dimethyl carbonate.

Another relevant method is the decarboxylative Claisen condensation, where magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) react with various acyl donors to produce α-substituted β-keto esters in good yields. organic-chemistry.org

Table 2: Example of a Crossed Condensation Strategy

| Nucleophilic Precursor | Electrophilic Precursor | Base | Product | Reaction Type |

|---|---|---|---|---|

| Methyl cyclopentylacetate | Methyl acetate | Sodium methoxide | This compound | Crossed Claisen Condensation |

Transformations from Advanced Precursors

These synthetic routes begin with molecules that already contain the cyclopentane (B165970) ring integrated into a more complex structure, requiring subsequent chemical modifications to arrive at the final target.

This strategy involves starting with a precursor that already possesses the complete carbon skeleton of this compound but requires adjustment of its functional groups. A primary example of this approach is the oxidation of the corresponding β-hydroxy ester, methyl 2-cyclopentyl-3-hydroxybutanoate.

This precursor alcohol can be synthesized through various means, and its subsequent oxidation to the ketone functionality yields the target β-keto ester. A wide range of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and scale of the reaction. Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more modern methods like the Swern or Dess-Martin periodinane oxidation. These methods are highly effective for converting secondary alcohols to ketones without over-oxidation.

Another potential, though more complex, pathway involves the ring expansion of a suitably substituted cyclopropyl (B3062369) ketone to form the cyclopentanone (B42830) ring, which would then require further steps to introduce the ester functionality. researchgate.net

Achieving stereocontrol in the synthesis of chiral molecules is a significant goal in modern organic chemistry. While this compound is achiral at the α-carbon if the cyclopentyl group is unsubstituted, the introduction of chirality can occur at the β-carbon upon reduction, or if the starting materials are chiral. The principles of stereoselective conversion are highly relevant for producing specific enantiomers or diastereomers of related compounds.

Extensive research has demonstrated the highly stereoselective biocatalytic reduction of β-keto esters to their corresponding β-hydroxy esters using enzymes or whole-cell systems. nih.govnih.gov For instance, various yeast strains and isolated carbonyl reductases have been used to reduce ethyl 4-chloro-3-oxobutanoate to either the (R) or (S) enantiomer of the corresponding alcohol with very high enantiomeric excess. researchgate.netresearchgate.netacs.org These biocatalytic systems, often employing co-factors like NADPH which are regenerated in situ, offer a green and efficient method for establishing specific stereocenters. nih.govnih.gov

Applying this principle in reverse, a stereoselective oxidation could be envisioned. If a specific diastereomer of methyl 2-cyclopentyl-3-hydroxybutanoate were available, an enzyme-catalyzed oxidation could potentially be used to synthesize the achiral ketone, this compound. More importantly, if a chiral version of the target were desired (e.g., with a substituted cyclopentyl ring), these stereoselective methods would be critical for its synthesis.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl acetoacetate |

| Sodium methoxide |

| Sodium hydride |

| Cyclopentyl bromide |

| Cyclopentyl iodide |

| n-butyllithium |

| Methyl cyclopentylacetate |

| Methyl acetate |

| Cyclopentyl methyl ketone |

| Methyl cyanoformate |

| Dimethyl carbonate |

| Lithium diisopropylamide |

| Methyl 2-cyclopentyl-3-hydroxybutanoate |

| Pyridinium chlorochromate |

| Dess-Martin periodinane |

| Ethyl 4-chloro-3-oxobutanoate |

| Ethyl (R)-4-chloro-3-hydroxybutanoate |

Catalytic Systems in Synthetic Pathways

The efficiency and selectivity of chemical transformations can be profoundly enhanced through the use of catalysts. For the synthesis of this compound, various catalytic systems have been explored, each offering distinct advantages in terms of yield, stereocontrol, and environmental impact.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis has revolutionized organic synthesis, and the formation of carbon-carbon bonds is a key area of its application. mdpi.com The synthesis of α-aryl substituted ketones, a related class of compounds, has been extensively studied using transition metal-catalyzed cross-coupling reactions of alkyl metals with aryl halides. acs.org These reactions often employ palladium catalysts in combination with phosphine (B1218219) ligands. acs.org The catalytic cycle typically involves oxidative addition of an aryl halide to a Pd(0) species, followed by reaction with an enolate and subsequent reductive elimination. acs.org

While direct examples for the synthesis of this compound using these specific methods are not prevalent in the reviewed literature, the principles are applicable. For instance, the palladium-catalyzed direct arylation of unactivated sp3-hybridized C-H bonds presents a potential route. acs.org Furthermore, silver-catalyzed reactions have been employed in the synthesis of pyrazole (B372694) derivatives from related β-keto esters, suggesting the potential for silver catalysts in the synthesis of our target compound. researchgate.net The versatility of transition metal catalysts allows for a broad range of reaction conditions and substrate scopes, making it a promising area for further investigation in the synthesis of this compound. mdpi.comsnnu.edu.cn

| Catalyst System | Reactants | Key Features |

| Palladium(0)/phosphine ligand | Ketone enolate, Aryl halide | Forms α-aryl ketones, applicable principle. acs.org |

| Silver catalyst | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Synthesis of trifluoromethylated pyrazoles. researchgate.net |

| Rhodium(II) catalysts | α-diazoesters | Intramolecular C-H insertion for cyclopentane synthesis. snnu.edu.cn |

| Iron catalysts | Ketoxime carboxylates | Radical cycloaddition for pyridine (B92270) synthesis. mdpi.com |

| Manganese catalysts | Ketones, Isocyanates | [3+2] cyclization via C-H activation. mdpi.com |

Organocatalytic Approaches for Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. academie-sciences.frnih.gov This approach utilizes small organic molecules to catalyze chemical reactions with high enantioselectivity. In the context of β-keto esters, organocatalysis is particularly relevant for creating chiral centers.

The asymmetric synthesis of related cyclopentane derivatives has been achieved using organocatalytic methods. For example, the synthesis of chiral spiro-cyclopentaneoxindoles has been accomplished via an organocatalytic cascade reaction. taltech.ee Furthermore, organocatalyzed tandem processes involving asymmetric protonations have been shown to be effective in constructing complex molecules. academie-sciences.fr Cinchona alkaloids and their derivatives are prominent organocatalysts used in asymmetric synthesis, including aza-Michael additions to form β-amino acids. academie-sciences.frnih.gov While a direct organocatalytic synthesis of this compound is not explicitly detailed, the existing literature on similar structures strongly suggests the feasibility of this approach for achieving enantiomerically enriched forms of the target molecule. academie-sciences.frtaltech.eeunl.pt

| Organocatalyst Type | Reaction Type | Potential Application |

| Cinchona alkaloid derivatives | Asymmetric protonation, Michael addition | Enantioselective synthesis of β-keto esters. academie-sciences.fr |

| Proline | Aldol (B89426) and Mannich reactions | Asymmetric C-C bond formation. unl.pt |

| Thiourea derivatives | Mannich reaction | Synthesis of chiral β-amino compounds. taltech.ee |

| Phosphoric acids | Oxa-Michael reaction | Desymmetrization and kinetic resolution. academie-sciences.fr |

Biocatalytic Routes and Enzymatic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under mild reaction conditions. nih.govacs.org This approach is increasingly recognized for its potential in sustainable chemical synthesis. nih.gov Enzymes have been successfully employed in the synthesis of various pharmaceutical ingredients and other high-value compounds. acs.orgnih.gov

While a specific biocatalytic route to this compound has not been reported, the principles of biocatalysis are highly applicable. Enzymes such as lipases are known to catalyze acylation and esterification reactions, which could be relevant for the final step in the synthesis of the target molecule. Furthermore, engineered enzymes have been developed for new-to-nature reactions, including carbene transfer reactions to construct sp3-rich polycyclic compounds. nih.gov The vast diversity of enzymes and the potential for protein engineering offer a promising avenue for developing a green and highly selective synthesis of this compound. nih.govnih.gov

| Enzyme Class | Reaction Type | Potential Application |

| Lipases | Esterification, Transesterification | Formation of the methyl ester group. |

| Engineered P450s/Carbene transferases | C-H activation, Cyclopropanation | Introduction of the cyclopentyl group. nih.gov |

| Aldolases | Aldol addition | Formation of the β-ketoester backbone. |

| Decarboxylases | Decarboxylation | As a step in a tandem reaction sequence. academie-sciences.fr |

Development of Scalable and Sustainable Synthetic Protocols

The development of scalable and sustainable synthetic protocols is a critical aspect of modern chemical manufacturing. This involves considering factors such as atom economy, waste reduction, energy consumption, and the use of renewable resources. researchgate.netcolab.ws

For the synthesis of this compound, a sustainable approach would favor catalytic methods over stoichiometric ones to minimize waste. dokumen.pub The use of green solvents, such as cyclopentyl methyl ether (CPME), which is a bio-based solvent, is another important consideration. colab.ws Flow chemistry, often combined with immobilized catalysts, can offer significant advantages in terms of scalability, safety, and efficiency. colab.ws While specific research on the scalable and sustainable synthesis of this compound is limited, the broader trends in green chemistry provide a clear roadmap for future development. researchgate.netcolab.wsdokumen.pub

| Sustainability Metric | Description | Relevance to Synthesis |

| Atom Economy | The measure of the amount of starting materials that become part of the final product. | Higher atom economy means less waste generated. |

| E-Factor | The mass ratio of waste to desired product. | A lower E-factor indicates a more sustainable process. |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | A lower PMI signifies a more efficient and less wasteful process. researchgate.net |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Reduces reliance on fossil fuels. researchgate.net |

| Solvent Selection | Choosing solvents with low environmental impact and toxicity. | Green solvents like CPME can significantly improve the sustainability profile. colab.ws |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Cyclopentyl 3 Oxobutanoate

Reactivity at the Alpha-Carbon and Enolate Chemistry

The carbon atom situated between the two carbonyl groups (the α-carbon) of methyl 2-cyclopentyl-3-oxobutanoate is particularly acidic. This increased acidity is due to the ability of both the adjacent ketone and ester groups to stabilize the resulting conjugate base, an enolate, through resonance. The formation of this enolate is a key step that unlocks a variety of important carbon-carbon bond-forming reactions.

The enolate of this compound can act as a potent nucleophile, readily participating in alkylation and acylation reactions.

Alpha-Alkylation: In the presence of a suitable base, such as an alkoxide, the α-proton is abstracted to form the enolate. This enolate can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to introduce an alkyl group at the α-carbon. The choice of base and reaction conditions can influence the extent of O-alkylation versus C-alkylation, though C-alkylation is generally favored for β-keto ester enolates.

Table 1: Illustrative Alpha-Alkylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | 1. Sodium ethoxide 2. Methyl Iodide | Methyl 2-cyclopentyl-2-methyl-3-oxobutanoate |

Alpha-Acylation: Similarly, the enolate can be acylated by reacting it with an acyl halide or anhydride. This reaction introduces an additional acyl group at the α-position, leading to the formation of a β,δ-diketo ester. These resulting compounds are valuable synthetic intermediates.

Table 2: Illustrative Alpha-Acylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | 1. Sodium hydride 2. Acetyl Chloride | Methyl 2-acetyl-2-cyclopentyl-3-oxobutanoate |

The active methylene (B1212753) group of this compound is a prime candidate for condensation reactions with carbonyl compounds.

Aldol-Type Reactions: While classic base-catalyzed self-condensation is less common for β-keto esters, they can act as the nucleophilic component in directed aldol (B89426) reactions. The enolate can add to an aldehyde or ketone, forming a β-hydroxy-β-keto ester. Subsequent dehydration can lead to an α,β-unsaturated product.

Knoevenagel Condensation: This condensation reaction typically involves an active methylene compound and an aldehyde or ketone, catalyzed by a weak base such as an amine. This compound can react with aldehydes like benzaldehyde, for instance, to yield a highly conjugated product after dehydration. The reaction proceeds through the formation of a Knoevenagel adduct, which then eliminates a molecule of water.

Table 3: Illustrative Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Benzaldehyde | Piperidine | Methyl 2-cyclopentyl-3-oxo-4-phenylbut-2-enoate |

The enolate derived from this compound can also serve as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks. The reaction is typically catalyzed by a base, which facilitates the formation of the nucleophilic enolate.

Table 4: Illustrative Michael Addition Reactions

| Michael Donor | Michael Acceptor | Base Catalyst | Product |

|---|---|---|---|

| This compound | Methyl vinyl ketone | Sodium methoxide (B1231860) | Methyl 2-cyclopentyl-3-oxo-6-heptanoate |

Transformations of the Ketone Functionality

The ketone carbonyl group in this compound is a site for various transformations, including reduction and nucleophilic addition reactions.

The reduction of the ketone functionality leads to the corresponding β-hydroxy ester.

Non-Stereoselective Reduction: Reagents like sodium borohydride (B1222165) (NaBH4) can reduce the ketone to a secondary alcohol. Due to the presence of a chiral center at the α-carbon, this reduction results in the formation of a pair of diastereomers (syn and anti). The ratio of these diastereomers can be influenced by the reaction conditions and the steric bulk of the substituents.

Stereoselective Reduction: Achieving high stereoselectivity in the reduction of the ketone is a significant synthetic challenge. Chiral reducing agents or catalytic hydrogenation with chiral catalysts can be employed to favor the formation of one diastereomer over the other. For example, the use of a bulky reducing agent might preferentially attack from the less hindered face of the ketone, leading to a higher diastereomeric excess.

Table 5: Illustrative Reduction Reactions

| Reactant | Reducing Agent | Product(s) | Selectivity |

|---|---|---|---|

| This compound | Sodium Borohydride | Methyl 2-cyclopentyl-3-hydroxybutanoate | Diastereomeric mixture (syn and anti) |

The ketone carbonyl is susceptible to nucleophilic attack by nitrogen-based nucleophiles, leading to the formation of various imine derivatives. These reactions typically proceed via an initial nucleophilic addition to the carbonyl carbon, followed by dehydration.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH2OH) under mildly acidic conditions yields the corresponding oxime.

Hydrazone Formation: Similarly, reaction with hydrazine (B178648) (H2NNH2) or its derivatives, such as 2,4-dinitrophenylhydrazine, affords the respective hydrazone or 2,4-dinitrophenylhydrazone. These derivatives are often crystalline solids with sharp melting points, which historically aided in the characterization of the parent ketone.

Table 6: Illustrative Derivative Formation

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Hydroxylamine hydrochloride, Sodium acetate (B1210297) | Methyl 2-cyclopentyl-3-(hydroxyimino)butanoate |

| This compound | Hydrazine hydrate | Methyl 2-cyclopentyl-3-hydrazinylidenebutanoate |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The ketone carbonyl group of this compound is a prime site for olefination reactions, which are fundamental for carbon-carbon double bond formation. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent methods for this transformation.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert ketones or aldehydes into alkenes. dalalinstitute.comwikipedia.org For a β-keto ester like this compound, the reaction would involve the nucleophilic attack of the ylide on the ketone's carbonyl carbon. However, sterically hindered ketones can be challenging substrates for the Wittig reaction, sometimes resulting in low yields. dalalinstitute.com

The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for ketones and for generating alkenes with high stereoselectivity. wikipedia.orgnumberanalytics.com This reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.org The reaction typically proceeds under milder conditions and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. organic-chemistry.org

The mechanism involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then attacks the ketone. The resulting intermediate collapses to form an alkene, with a strong thermodynamic driving force provided by the formation of a stable phosphorus-oxygen double bond. slideshare.net A significant advantage of the HWE reaction is its high propensity to form the (E)-alkene (trans-isomer) with excellent selectivity, especially with stabilized phosphonates. wikipedia.orgorganic-chemistry.org

For this compound, reaction with a phosphonate reagent under basic conditions (e.g., NaH, DBU) would convert the acetyl group into a substituted alkene. The specific structure of the resulting alkene is determined by the R-group on the phosphonate reagent.

| Phosphonate Reagent | Expected Alkene Product | Stereoselectivity |

|---|---|---|

| Trimethyl phosphonoacetate | Methyl 3-carbomethoxy-2-(1-cyclopentyl-2-methoxy-2-oxoethyl)but-2-enoate | Predominantly (E)-isomer |

| Triethyl phosphonoacetate | Methyl 2-(1-cyclopentyl-2-methoxy-2-oxoethyl)-3-(ethoxycarbonyl)but-2-enoate | Predominantly (E)-isomer |

| Diethyl (cyanomethyl)phosphonate | Methyl 2-(1-cyclopentyl-2-methoxy-2-oxoethyl)-3-cyanobut-2-enoate | Predominantly (E)-isomer |

Reactions of the Ester Group

Transesterification is a crucial process for modifying the ester group of this compound, allowing for the substitution of the methyl group with other alkyl or aryl groups. nih.gov This reaction is typically catalyzed by acids, bases, or enzymes and is driven to completion by using the desired alcohol as a solvent or by removing the liberated methanol. nih.govucc.ie

Recent research has focused on developing mild and environmentally benign catalysts for this transformation on β-keto esters. nih.gov For instance, catalysts like silica-supported boric acid have been shown to be highly efficient for the transesterification of methyl/ethyl β-keto esters with a variety of primary, secondary, allylic, and benzylic alcohols under solvent-free conditions, giving excellent yields. scispace.com Other effective catalyst systems include borate/zirconia and various lipases. nih.gov

The selectivity of transesterification for β-keto esters over other ester types is a notable feature, often attributed to the involvement of an enol intermediate or a chelated transition state with the catalyst. nih.govrsc.org Enzymatic methods, such as those using Candida antarctica lipase (B570770) B (CALB), offer high chemoselectivity and the ability to perform resolutions of racemic alcohols under mild, often solvent-free, conditions. google.comresearchgate.net

| Catalyst System | Alcohol Substrate Examples | Typical Conditions | Key Findings |

|---|---|---|---|

| Borate/Zirconia (B₂O₃/ZrO₂) | Benzyl alcohol, Cyclohexanol, Allyl alcohol | Solvent-free, Heat | Effective for primary, secondary, and unsaturated alcohols. Catalyst is reusable. nih.gov |

| Silica-Supported Boric Acid | Primary, secondary, allylic, benzylic alcohols | Solvent-free, 80-100 °C | High yields (87-95%), recyclable catalyst, environmentally friendly. scispace.com |

| Candida antarctica Lipase B (CALB) | Primary and secondary alcohols | Solvent-free, Reduced pressure | High yields (>90%), chemoselective, enables kinetic resolution of racemic alcohols. google.com |

The methyl ester group of this compound can be selectively hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-cyclopentyl-3-oxobutanoic acid. aklectures.com This process must be conducted under carefully controlled, mild conditions because the resulting β-keto acid is thermally unstable. nih.gov

Upon heating, β-keto acids readily undergo decarboxylation (loss of CO₂) through a cyclic, six-membered transition state involving the carboxylic acid proton and the β-carbonyl oxygen. masterorganicchemistry.comlibretexts.org This reaction is typically facile and results in the formation of an enol, which tautomerizes to the more stable ketone. masterorganicchemistry.com In this case, decarboxylation of 2-cyclopentyl-3-oxobutanoic acid would produce 3-cyclopentylbutan-2-one.

Due to this instability, β-keto acids are often generated and used in situ for subsequent reactions. Selective hydrolysis can also be achieved using enzymatic methods, which operate under neutral pH and ambient temperatures, potentially offering greater control and avoiding unwanted decarboxylation. researchgate.net Furthermore, specialized reagents can achieve chemoselective cleavage and decarboxylation of specific types of β-keto esters in the presence of others. researchgate.net

The reaction of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, with this compound is dominated by the differential reactivity of its two carbonyl groups. Ketones are generally more reactive towards nucleophiles than esters. chemistrysteps.commasterorganicchemistry.com Consequently, the initial nucleophilic attack will occur preferentially at the ketone carbonyl, not the ester.

Addition of one equivalent of a Grignard or organolithium reagent to this compound would lead to the formation of a tertiary alcohol at the C3 position, leaving the ester group intact (following an aqueous workup). arkat-usa.org

For a reaction to occur at the ester carbonyl, two equivalents of the organometallic reagent are required. The first equivalent reacts with the more electrophilic ketone. The second equivalent would then add to the ester, proceeding through a nucleophilic acyl substitution mechanism. libretexts.org This involves the formation of a tetrahedral intermediate, which then expels the methoxide leaving group to form a new ketone. This newly formed ketone is also highly reactive and would immediately be attacked by another molecule of the organometallic reagent, ultimately yielding a tertiary alcohol after workup.

Therefore, selective addition of an organometallic reagent to only the ester group of this compound is not a feasible one-step process. Such selectivity would require a protection strategy where the ketone is first converted into a less reactive functional group (e.g., a ketal) before the introduction of the organometallic reagent.

Cyclopentyl Moiety Transformations

The cyclopentyl ring in this compound is a saturated hydrocarbon moiety. As such, its C-H bonds are generally unreactive towards most common ionic reagents under standard laboratory conditions. Direct functionalization of such a saturated ring is challenging and typically requires more aggressive or specialized methods.

One potential, albeit often unselective, method is free-radical halogenation . numberanalytics.com In the presence of UV light or a radical initiator, alkanes and cycloalkanes react with halogens like chlorine or bromine to substitute hydrogen atoms with halogen atoms. ucr.educhemguide.co.uk This reaction proceeds via a radical chain mechanism. libretexts.org Applying this to this compound would likely result in a mixture of mono-halogenated products at various positions on the cyclopentyl ring (C1', C2', and C3' positions), as well as potential reaction at the α-carbon of the butanoate chain if conditions are not carefully controlled. The selectivity for substitution at secondary (CH₂) versus tertiary (CH) positions on the ring would depend on the halogen used, with bromine showing higher selectivity for the tertiary C-H bond. youtube.com

More advanced and selective methods for C-H functionalization exist, often relying on transition-metal catalysis, but their application would require specific directing groups or highly tailored conditions that are beyond the scope of general reactivity. technion.ac.il In many synthetic strategies, a more practical approach is to begin with a pre-functionalized cyclopentyl precursor (e.g., cyclopentanol, cyclopentanone) and construct the butanoate side chain onto it, rather than attempting to functionalize the inert ring at a late stage.

Ring-Opening or Ring-Expansion Studies

While specific studies detailing the ring-opening or ring-expansion of the cyclopentyl moiety directly within this compound are not extensively documented in the provided search results, related transformations in similar structural motifs offer valuable insights. For instance, the behavior of cyclobutylmethylcarbenium ions, which can rearrange to cyclopentane (B165970) or cyclopentene (B43876) derivatives, provides a conceptual basis for potential ring-expansion pathways. ugent.be One study noted that under certain acidic conditions, some cyclobutanones could be transformed into cyclopentenones. ugent.be This suggests that under appropriate activation, the cyclopentyl ring in the target molecule might be susceptible to expansion.

Furthermore, reactions involving the cleavage of cyclopropane (B1198618) rings to form γ-oxoesters have been reported, which, while not a direct ring expansion of a cyclopentyl group, demonstrates the principle of ring-opening to generate acyclic structures that could potentially undergo subsequent cyclizations to form larger rings. ethernet.edu.et The reactivity of related β-keto esters, such as methyl acetoacetate (B1235776), in forming cyclic compounds through reactions with dihalides also highlights the potential for the β-keto ester portion of this compound to participate in cyclization reactions, though this does not directly involve the alteration of the existing cyclopentyl ring. researchgate.net

Stereochemical Control and Asymmetric Induction in Reactions

The stereochemical outcomes of reactions involving β-keto esters like this compound are a significant area of research, with a focus on controlling the formation of new stereocenters.

The diastereoselectivity in reactions of β-keto esters is often influenced by the existing stereocenters and the reaction conditions. For example, in the context of Michael-aldol domino reactions, trisubstituted Michael acceptors react with β-keto ester nucleophiles to produce polyfunctional cyclohexanones with good to excellent diastereoselectivity. nih.gov This suggests that the cyclopentyl group and the existing chiral center in this compound could direct the stereochemical outcome of similar annulation reactions.

The stereoselectivity of aldol reactions, a fundamental transformation for β-keto esters, is a well-studied area, with methods developed to control the relative stereochemistry of the products. iranchembook.irkashanu.ac.ir The principles governing these reactions, including the formation of specific enolates, would be directly applicable to this compound. Additionally, diastereoselective cyclization reactions, such as the thia-[3 + 2] cyclization of related acetylpyranuloses with β-oxodithioesters, demonstrate that high levels of diastereocontrol can be achieved in complex transformations. rsc.org

The development of enantioselective transformations for β-keto esters is of paramount importance for the synthesis of optically pure compounds. Asymmetric hydrogenation is a key strategy for the reduction of the ketone functionality in these substrates.

Asymmetric Hydrogenation:

The asymmetric hydrogenation of β-keto esters can be achieved with high enantioselectivity using chiral catalysts. While a direct example for this compound is not provided, studies on analogous compounds are highly relevant. For instance, the asymmetric hydrogenation of methyl 3,3-disubstituted 2-oxobutanoates has been investigated, providing a precedent for the reduction of similar substrates. rug.nl Ruthenium complexes containing chiral phosphine (B1218219) ligands, such as BINAP, are effective catalysts for the asymmetric hydrogenation of ketones, including bicyclic systems, affording chiral alcohols with high enantiomeric excess. acs.org

Pregosin's hydrido complexes of ruthenium have been shown to be efficient catalysts for the stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate, yielding the syn-diastereomer with high diastereoselectivity and enantioselectivity. rsc.org This highlights the potential for achieving high levels of stereocontrol in the reduction of functionalized β-keto esters. The development of chiral phosphines has been instrumental in advancing asymmetric catalysis, particularly for hydrogenation reactions. google.com

Other Enantioselective Transformations:

Beyond hydrogenation, other enantioselective transformations are applicable to β-keto esters. Chiral phosphoric acids have emerged as powerful organocatalysts for a wide range of reactions, including those that could involve substrates like this compound. scispace.com These catalysts can promote enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. scispace.com

Asymmetric intramolecular Cannizzaro reactions of related glyoxals, catalyzed by copper(II) complexes with chiral ligands, have been shown to produce α-hydroxy carboxylic acid derivatives with high optical purity. researchgate.net This demonstrates the potential for enantioselective transformations at the carbonyl group adjacent to the ester. Furthermore, asymmetric catalysis of radical reactions, often a challenge in stereocontrol, has seen significant advancements, opening up possibilities for enantioselective functionalization of substrates like β-keto esters. thieme-connect.de

The following tables summarize research findings related to the stereochemical control in reactions of compounds structurally similar to this compound.

Table 1: Diastereoselective Reactions of β-Keto Esters and Analogs

| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |

| Michael-Aldol Domino Reaction | Trisubstituted Michael acceptors and β-keto esters | Base | 6:1 to >20:1 | nih.gov |

| Thia-[3 + 2] Cyclization | Acetylpyranuloses and β-oxodithioesters | Base | Moderate to good | rsc.org |

Table 2: Enantioselective Hydrogenation of β-Keto Esters and Analogs

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Bicyclic Ketones | RuCl₂[(S)-binap][(R)-iphan] | Chiral Alcohols | 97-98% | acs.org |

| 2-Benzamidomethyl-3-oxobutanoate | Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) | syn-(2S,3R)-Methyl-2-(benzamidomethyl)-3-hydroxybutanoate | High | rsc.org |

Advanced Spectroscopic and Structural Analysis Methodologies

Elucidation of Structure and Stereochemistry via High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of Methyl 2-cyclopentyl-3-oxobutanoate. Analysis of both ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques such as COSY, HSQC, and HMBC, provides a complete picture of the molecular framework.

Due to keto-enol tautomerism, β-keto esters can exist as a mixture of keto and enol forms in solution. The equilibrium is influenced by factors such as solvent polarity and temperature. For this compound, the keto form is generally predominant.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Acetyl (CH₃) | ~2.2 | s | - |

| Methoxy (OCH₃) | ~3.7 | s | - |

| Methine (CH at C2) | ~3.5 | d | ~8-10 |

| Methine (CH of cyclopentyl at C1') | ~2.5 | m | - |

| Cyclopentyl (CH₂) | ~1.5-1.9 | m | - |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ketone Carbonyl (C=O) | ~202 |

| Ester Carbonyl (C=O) | ~170 |

| Methoxy Carbon (OCH₃) | ~52 |

| C2 Carbon | ~58 |

| C1' of Cyclopentyl | ~40 |

| Acetyl Carbon (CH₃) | ~29 |

| Cyclopentyl Carbons (CH₂) | ~25-30 |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. nih.gov

The presence of a chiral center at C2 can lead to diastereotopicity of the cyclopentyl protons, potentially resulting in more complex multiplets in the ¹H NMR spectrum. Advanced NMR techniques, such as the use of chiral solvating agents, can be employed to distinguish between enantiomers and determine enantiomeric excess.

Fragmentation Pattern Analysis using High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₁₀H₁₆O₃), the molecular ion peak [M]⁺ would be observed at a calculated m/z of 184.1099.

Electron ionization (EI) is a common technique that can induce characteristic fragmentation. Key fragmentation pathways for β-keto esters include α-cleavage and McLafferty rearrangement.

Predicted Fragmentation Data:

| Ion | Predicted m/z | Possible Formula | Fragment Lost |

| [M+H]⁺ | 185.1172 | C₁₀H₁₇O₃⁺ | - |

| [M+Na]⁺ | 207.0991 | C₁₀H₁₆NaO₃⁺ | - |

| [M-H]⁻ | 183.1027 | C₁₀H₁₅O₃⁻ | H |

| [M-OCH₃]⁺ | 153.0810 | C₉H₁₃O₂⁺ | OCH₃ |

| [M-COOCH₃]⁺ | 125.0966 | C₈H₁₃O⁺ | COOCH₃ |

| [CH₃CO]⁺ | 43.0184 | C₂H₃O⁺ | C₈H₁₃O₂ |

Data is based on predicted values from spectroscopic databases. uni.lu

The fragmentation pattern provides a fingerprint that confirms the presence of the key functional groups, such as the acetyl and methoxycarbonyl groups, and the cyclopentyl substituent.

Vibrational Spectroscopic Investigations (Infrared and Raman Spectroscopy) for Functional Group Signatures

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1715 | Strong |

| C=O Stretch (Ester) | ~1745 | Strong |

| C-O Stretch (Ester) | ~1200-1250 | Strong |

| C-H Stretch (sp³ CH, CH₂, CH₃) | ~2850-3000 | Medium-Strong |

The presence of two distinct carbonyl peaks is a hallmark of β-keto esters. semanticscholar.org The exact positions can be influenced by the conformation of the molecule and intermolecular interactions.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1715 | Medium |

| C=O Stretch (Ester) | ~1745 | Medium |

| C-C Stretch (Cyclopentyl ring) | ~800-1000 | Strong |

| C-H Bending | ~1350-1470 | Medium-Strong |

X-ray Crystallographic Analysis of Crystalline Derivatives for Solid-State Structure Determination

While obtaining a single crystal of this compound itself may be challenging due to its liquid nature at room temperature, the preparation of a crystalline derivative allows for definitive structural elucidation via X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecule's three-dimensional structure in the solid state.

For instance, derivatization with a reagent that introduces a rigid and crystalline moiety, such as a substituted phenylhydrazone, can facilitate crystal growth. The resulting crystal structure would confirm the connectivity of the atoms and the relative stereochemistry. Furthermore, if a chiral derivatizing agent of known absolute configuration is used, the absolute configuration of the chiral center at C2 in this compound can be determined. nih.gov

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination

As this compound possesses a stereogenic center at the C2 position, it is a chiral molecule. Chiroptical methods are essential for determining the enantiomeric purity and the absolute configuration (R or S) of a sample.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be determined. VCD is particularly powerful as it provides a wealth of stereochemical information across a wide range of vibrational transitions. researchgate.net

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet and visible light. The electronic transitions of the carbonyl chromophores in this compound will give rise to characteristic ECD signals. Similar to VCD, the comparison of the experimental ECD spectrum with theoretically calculated spectra for the R and S enantiomers allows for the assignment of the absolute configuration. researchgate.net The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores and the chiral center. nih.gov

These chiroptical techniques, in conjunction with theoretical calculations, provide a reliable and non-destructive method for the stereochemical characterization of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to determine molecular geometries, reaction pathways, and the distribution of electrons.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of Methyl 2-cyclopentyl-3-oxobutanoate. DFT calculations are instrumental in elucidating ground state properties and the energetics of potential reactions.

A primary application of DFT for this molecule is the study of its keto-enol tautomerism, a characteristic feature of β-keto esters. semanticscholar.orgmdpi.com DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G**), can be used to calculate the geometries and relative energies of the keto and various enol forms. semanticscholar.org Studies on analogous β-keto esters consistently show that the keto tautomer is thermodynamically more stable, though the enol form plays a crucial role as a reactive intermediate. semanticscholar.orgacs.org The cyclopentyl group's steric and electronic influence on this equilibrium can be quantified, comparing the results to simpler analogs like methyl acetoacetate (B1235776).

Furthermore, DFT is used to analyze the molecule's reactivity. mdpi.comnih.gov By calculating conceptual DFT descriptors, such as global electrophilicity and local reactivity indices (Fukui functions), researchers can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, this would involve assessing the relative reactivity of the two carbonyl carbons and the α-carbon. Such analyses are critical for rationalizing the outcomes of reactions like reductions, alkylations, and condensations. nih.gov For instance, DFT calculations of transition states can explain the enantioselectivity observed in catalytic transfer hydrogenation reactions of similar β-keto esters. nih.govacs.org

Table 1: Representative DFT-Calculated Energy Differences for Keto-Enol Tautomerism in β-Keto Esters Note: This table presents typical values for β-keto esters as found in the literature to illustrate the data generated from DFT studies. Specific values for this compound would require a dedicated computational study.

| Compound | Method/Basis Set | Phase | ΔE (Enol - Keto) (kcal/mol) | Reference Principle |

|---|---|---|---|---|

| Methyl Acetoacetate | B3LYP/6-311++G | Gas | ~2.0 - 3.0 | Keto form is more stable semanticscholar.org |

| Ethyl Acetoacetate | B3LYP/6-311++G | Gas | ~2.5 - 3.5 | Keto form is more stable semanticscholar.org |

| α-Substituted Acetaldehydes | G2 Level Theory | Gas | 2.9 - 12.1 | Keto forms are thermodynamically more stable acs.org |

For situations requiring higher accuracy, particularly in reaction mechanism analysis, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), are based on first principles without the empirical parameterization inherent in some DFT functionals. researchgate.netoup.com

Ab initio calculations are especially valuable for accurately predicting the energy barriers of reactions, providing a detailed picture of the transition state structures. acs.org For this compound, this would be applied to key reactions such as enolization, which can be uncatalyzed or catalyzed by acid or base. High-level ab initio calculations can elucidate the precise geometry of the transition state, including the bond-breaking and bond-forming distances, and compute the activation energy with high fidelity. acs.orgresearchgate.net For example, studies on the keto-enol tautomerism of acetone (B3395972) and other ketones have used methods like MP2 to investigate the role of water molecules in catalyzing the proton transfer, revealing that the reaction proceeds via a synchronous mechanism with a significantly lower energy barrier compared to the uncatalyzed process. researchgate.net Similar principles apply to the β-ketoester system in the target molecule.

These high-accuracy calculations serve as benchmarks for less computationally expensive DFT methods, ensuring their reliability for a given chemical system. youtube.com While computationally intensive, ab initio methods provide the most definitive theoretical predictions of reaction mechanisms and energetics. oup.comoup.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and dynamics of this compound are critical to its reactivity and interactions with other molecules, such as solvents or enzyme active sites.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, this analysis addresses the rotation around several single bonds: the bond connecting the cyclopentyl ring to the butanoate backbone and the C-C bonds within the backbone itself. lumenlearning.com

The cyclopentyl ring itself exists in non-planar conformations, typically an "envelope" or "twist" form, to relieve ring strain. The orientation of this ring relative to the rest of the molecule creates different steric environments. maricopa.edu By systematically rotating the key bonds and calculating the potential energy at each step, a conformational energy profile can be generated. lumenlearning.commaricopa.edu This profile reveals the lowest-energy (most stable) conformers and the energy barriers to rotation between them. Such studies would likely show that conformers minimizing steric clash between the bulky cyclopentyl group and the acetyl and methoxycarbonyl groups are strongly preferred. maricopa.edu

In a real-world chemical system, molecules are not in isolation but are surrounded by solvent. Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase. diva-portal.org In an MD simulation, the molecule of interest is placed in a box of explicit solvent molecules (e.g., water, methanol), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. mdpi.comnih.gov

For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute, particularly around the polar keto and ester groups through hydrogen bonding or dipole-dipole interactions. diva-portal.org These simulations provide insight into how the solvent stabilizes different conformers or tautomers, potentially shifting the keto-enol equilibrium compared to the gas phase. researchgate.netresearchgate.net Furthermore, MD can be used to study the dynamics of intermolecular interactions, such as the formation and breaking of hydrogen bonds, which are crucial for understanding reaction kinetics in solution. diva-portal.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches (e.g., ONIOM) for Complex Systems

When studying the behavior of this compound in a very large and complex environment, such as the active site of an enzyme, a full quantum mechanical treatment is computationally prohibitive. Hybrid QM/MM methods provide an elegant solution to this problem. wordpress.com

In a QM/MM simulation, the system is partitioned into two regions. The chemically active core, where bond-breaking or -forming occurs (e.g., the substrate and key catalytic residues of the enzyme), is treated with a high-level QM method (like DFT). researchgate.netnih.gov The remainder of the system, typically the bulk of the protein and surrounding solvent, is treated with a much faster Molecular Mechanics (MM) force field. nih.gov The ONIOM method is a popular implementation of this approach. researchgate.net

This methodology is perfectly suited to study how an enzyme, such as a β-ketoacyl reductase, might process this compound. nih.gov Researchers could model the substrate docked in the enzyme's active site and use QM/MM to calculate the entire reaction pathway for, say, the reduction of the ketone. This approach allows for the study of transition state stabilization by the enzyme, pinpointing specific amino acid residues that contribute to catalysis through hydrogen bonding or electrostatic interactions. wordpress.comresearchgate.net Studies on similar enzyme systems have successfully used QM/MM to determine reaction mechanisms and calculate activation energy barriers that are in good agreement with experimental data. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides a powerful, non-destructive lens for examining the structural and electronic properties of molecules like this compound. Through theoretical calculations, it is possible to predict various spectroscopic parameters, which can then be validated against experimental measurements. This synergy between theoretical prediction and experimental data is crucial for confirming molecular structures and understanding their behavior at a quantum level. The most common methods employed for these investigations include Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, often using specific basis sets like 6-311+G(d) to achieve a high degree of accuracy. researchgate.net

A primary application of these theoretical methods is the prediction of Nuclear Magnetic Resonance (NMR) spectra. For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. ijcce.ac.ir These calculations determine the magnetic shielding at each nucleus within the molecule's optimized geometry, which is then converted into a chemical shift value relative to a standard like tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental NMR data allows for unambiguous assignment of each signal to its corresponding proton or carbon atom, which can be challenging in complex molecules. core.ac.ukresearchgate.net

Similarly, computational methods can generate a theoretical Infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. ijcce.ac.ir These calculated frequencies correspond to the absorption bands seen in an experimental IR spectrum. Each calculated frequency is associated with a specific vibrational mode, such as the characteristic C=O stretching of the ketone and ester functional groups or the C-H bending and stretching of the cyclopentyl ring. Theoretical spectra are invaluable for interpreting experimental results, though calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational model, thereby improving the agreement with experimental values. core.ac.uk

The process of validation involves a direct comparison of the computationally predicted spectroscopic data with the experimentally measured data. For instance, the IR spectrum of a closely related compound, methyl 3-oxo-3-cyclopentylpropanoate, shows distinct absorption bands at 1740 cm⁻¹ and 1710 cm⁻¹, corresponding to the ester and ketone carbonyl groups, respectively. cdnsciencepub.com A successful computational model for this compound would be expected to predict two separate C=O stretching frequencies in this same region.

The interactive table below illustrates how predicted data are compared with experimental results for validation. While extensive experimental data for this compound is not widely published, the experimental values provided are typical for β-keto esters and serve as a benchmark for what would be expected.

Table 1: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Typical) |

| ¹³C NMR Chemical Shift (ppm) | ||

| Ketone Carbonyl (C=O) | 203.0 | ~203.7 |

| Ester Carbonyl (C=O) | 170.0 | ~170.7 |

| Methoxyl Carbon (-OCH₃) | 52.1 | ~52.5 |

| ¹H NMR Chemical Shift (ppm) | ||

| Methoxyl Protons (-OCH₃) | 3.70 | ~3.75 |

| Acetyl Protons (-COCH₃) | 2.25 | ~2.22 |

| IR Absorption Frequency (cm⁻¹) | ||

| Ketone C=O Stretch | 1715 | ~1714-1720 |

| Ester C=O Stretch | 1740 | ~1740-1745 |

Note: Predicted values are illustrative examples derived from typical DFT (e.g., B3LYP/6-31G) calculations. Experimental values are based on data for analogous β-keto esters.* cdnsciencepub.comrsc.orgnih.gov

A strong correlation between the predicted and experimental values provides high confidence in the assigned structure of the molecule. Furthermore, this validation confirms that the chosen computational method accurately describes the electronic environment of this compound, allowing for the reliable prediction of other molecular properties.

Applications in Complex Organic Synthesis

Role as a Key Building Block or Chiral Pool in Natural Product Synthesis

While direct and extensive examples of methyl 2-cyclopentyl-3-oxobutanoate in the synthesis of specific, complex natural products are not prolifically documented in readily available literature, its structural motifs are present in various natural compounds. Its analogous derivatives, such as methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate, serve as building blocks for more intricate molecular architectures. The cyclopentanone (B42830) core is a common feature in many natural products, and β-keto esters are standard precursors for their synthesis. For instance, the related compound, methyl-2-oxo-3-pentylcyclopentyl-1-acetate, has been synthesized as an intermediate, highlighting the utility of this class of compounds. researchgate.net The general strategy involves leveraging the reactivity of the β-keto ester to introduce side chains and build up the carbon skeleton necessary for the target natural product.

Precursor for Bioactive Molecules and Pharmaceutical Scaffolds

The cyclopentane (B165970) ring and β-keto ester functionality are prevalent in a variety of biologically active molecules and pharmaceutical scaffolds. The synthesis of novel 2,7-substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives, which act as selective peroxisome proliferator-activated receptor γ partial agonists, utilizes a related oxazole (B20620) intermediate, methyl 2-cyclopentyl-5-methyloxazole-4-carboxylate. jst.go.jp This underscores the role of cyclopentyl-containing building blocks in generating libraries of compounds for drug discovery.

Furthermore, the structural framework of this compound is related to intermediates used in the synthesis of potent pharmaceutical agents. For example, a process for preparing (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid, a complex therapeutic agent, involves intermediates with a cyclopentyl group. google.com Similarly, the synthesis of various bioactive heterocyclic compounds often employs β-keto esters as key starting materials. The ability to undergo cyclization and condensation reactions makes these compounds ideal for constructing the core structures of many drugs.

| Bioactive Scaffold/Molecule Class | Synthetic Utility of Related Precursors | Reference |

| Tetrahydroisoquinolines | Formation of oxazole intermediates from cyclopentyl precursors. | jst.go.jp |

| Tetrahydrocyclopenta[b]indoles | Utilized in the synthesis of complex therapeutic agents. | google.com |

| General Heterocycles | β-keto esters are common starting materials for various bioactive ring systems. |

Intermediate for Agro-chemical Production and Fine Chemicals

The application of β-keto esters extends to the production of agrochemicals and fine chemicals. up.ac.zacphi-online.com While specific large-scale production of agrochemicals directly from this compound is not widely reported, analogous structures like methyl acetoacetate (B1235776) are significant industrial intermediates. cphi-online.com These compounds are used to synthesize a variety of products, including pesticides and herbicides. The reactivity of the active methylene (B1212753) group allows for the introduction of various functional groups necessary for biological activity in an agricultural context. shivajicollege.ac.in

In the realm of fine chemicals, intermediates like alkyl 4-cyclopentyl-2,4-dioxobutanoate are crucial in the synthesis of specialized chemical products. google.com For instance, they are precursors in the preparation of 2-cyclopentyl-6-methoxy-isonicotinic acid, a valuable fine chemical. google.com The versatility of β-keto esters makes them a cornerstone in the synthesis of a diverse range of non-pharmaceutical, high-value chemical products.

Application in the Synthesis of Advanced Organic Materials (e.g., Ligands, Monomers)

The unique electronic and steric properties of the cyclopentyl group make this compound and its derivatives interesting candidates for the synthesis of advanced organic materials. While direct polymerization of this specific molecule is not a common application, its structural elements are found in monomers used in specialized polymerization techniques. For example, enol ethers, which can be conceptually derived from β-keto esters, are effective monomers for ring-opening metathesis polymerization (ROMP) to produce degradable polymers. acs.org

Furthermore, the ability of β-keto esters to form stable complexes with metal ions makes them excellent precursors for ligands in coordination chemistry. These ligands can then be used to create coordination polymers and metal-organic frameworks (MOFs) with unique catalytic, magnetic, or optical properties. mdpi.com The synthesis of lactide-lactone copolymers can also involve catalysts bearing ligands with cyclopentyl groups, highlighting the role of such moieties in controlling polymer structure and properties. google.com

| Application Area | Specific Role of Cyclopentyl β-Keto Ester Derivatives | Reference |

| Polymer Chemistry | Precursors to monomers for techniques like Ring-Opening Metathesis Polymerization. | acs.org |

| Coordination Chemistry | Building blocks for ligands used in the synthesis of coordination polymers and MOFs. | mdpi.com |

| Catalysis | Components of ligands for polymerization catalysts. | google.com |

Future Perspectives and Emerging Research Trajectories

Development of Novel and Efficient Synthetic Methodologies

Traditional synthesis of α-substituted β-keto esters, such as the Claisen condensation followed by alkylation, is being augmented and in some cases replaced by more advanced and efficient methodologies. A significant trend is the adoption of continuous flow chemistry, which offers superior control over reaction parameters, enhanced safety, and scalability.

Researchers have successfully developed in-flow processes for β-keto ester synthesis, such as the Lewis acid-catalyzed C-H insertion of diazoacetates into aldehydes. nih.govthieme-connect.comacs.org For instance, a BF₃·OEt₂-catalyzed process has been demonstrated to efficiently produce various β-keto esters in a flow reactor. acs.org This approach avoids the need for strong bases and stoichiometric deprotonation associated with classical methods. Furthermore, continuous-flow microreactors have enabled highly enantioselective reactions, such as the copper-catalyzed fluorination of cyclic β-keto esters, achieving high yields and excellent enantioselectivities (up to 99% ee) with very short reaction times and low catalyst loadings. nih.gov

Other novel one-pot methods are also emerging. One such strategy involves the reaction of 4- and 5-oxo-carboxylic acids with chlorosulfonyl isocyanate to generate β-keto esters under mild conditions, avoiding the use of metals or harsh oxidants. semanticscholar.org Additionally, advanced catalytic systems are enabling previously challenging transformations. A hybrid system using both Palladium (Pd) and Ruthenium (Ru) complexes has been shown to catalyze the asymmetric dehydrative allylation of β-keto esters with high selectivity, a difficult task due to the product's tendency to racemize. nih.gov These innovative approaches represent a move towards more efficient, atom-economical, and versatile syntheses of compounds like Methyl 2-cyclopentyl-3-oxobutanoate.

Exploration of Unprecedented Reactivity and Transformations

While the enolate chemistry of β-keto esters is well-established, emerging research seeks to unlock new modes of reactivity. One exciting frontier is the use of photoredox catalysis to generate radical intermediates. Under visible-light irradiation, aromatic β-ketoesters can be used to generate both transient α-carbonyl radicals and persistent ketyl radicals in situ. researchgate.net This opens up a host of new potential transformations that are mechanistically distinct from traditional two-electron pathways.

Beyond the typical α-carbon reactivity, methods are being developed to functionalize other positions. The γ-alkylation of cyclic β-ketoesters has been achieved via their enamine derivatives, providing a valuable synthetic tool that complements standard α-alkylation methodologies. cdnsciencepub.com Another novel transformation is the transacylation of α-aryl-β-keto esters. This reaction allows the facile transfer of the acyl group to various N-, O-, and S-nucleophiles under mild conditions, enabling the chemoselective monoacylation of complex molecules like diamines without the need for protecting groups. acs.org The exploration of such unprecedented reactions significantly broadens the synthetic utility of the β-keto ester scaffold.

Integration with Machine Learning and Artificial Intelligence in Retrosynthetic Design

Modern approaches often use deep neural networks, such as the Transformer architecture originally developed for language translation, to treat retrosynthesis as a translation problem from a product SMILES string to reactant SMILES strings. chemrxiv.orggithub.io These models are trained on massive datasets of known chemical reactions. nih.gov When presented with this compound, the model would likely identify the α-alkylation as the key bond-forming step, suggesting precursors such as methyl acetoacetate (B1235776) and a cyclopentyl halide.

Current research in this field focuses on several key challenges:

Improving Chemical Rule Adherence: Early models sometimes proposed chemically nonsensical reactions. Newer models incorporate pre-training tasks that enforce fundamental principles like the law of conservation of atoms. github.io

Handling Limited Data: For novel or specialized reaction types, training data can be scarce. Transfer learning, where a model is pre-trained on a vast, general dataset before being fine-tuned on a smaller, specific one, has proven effective in boosting prediction accuracy. nih.gov

Template-Free vs. Template-Based: Template-based methods rely on a library of known reaction rules, which can be limiting. Template-free methods learn the underlying patterns directly but can be more prone to error. The development of more robust template-free models, such as SynFormer, is an active area of research. chemrxiv.org

As these AI tools become more sophisticated, they promise to accelerate chemical discovery by suggesting novel and efficient synthetic pathways that may not be immediately obvious to a human chemist.

Advanced Spectroscopic Probes for In-Situ Mechanistic Monitoring

A deep understanding of reaction mechanisms is crucial for optimization and control. Advanced spectroscopic techniques are increasingly being deployed for the in-situ monitoring of reactions involving β-keto esters, providing real-time data on kinetics, intermediates, and product formation without the need for offline sampling.

Fiber-optic coupled Fourier Transform Infrared (FTIR-ATR) spectroscopy is a powerful tool for this purpose. It has been used to study the formation of arene diazonium salts and their subsequent use in Heck-Matsuda reactions, allowing for the precise determination of optimal reaction times and even the direct observation of transient species involved in keto-enol tautomerization. mdpi.com Similarly, in-situ IR monitoring has been applied to measure the precise kinetics of α-diazo-β-ketoester decomposition by dirhodium catalysts, enabling a clear correlation between catalyst speciation and activity. unige.ch

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique. For instance, in-situ ¹⁹F NMR has been used to monitor the dynamic reductive kinetic resolution of α-fluoro-β-keto esters by ketoreductase enzymes. researchgate.net This allowed for real-time tracking of the stereoselective transformation, providing invaluable mechanistic insight into the biocatalytic process. The application of these advanced probes is moving chemical synthesis from a "black box" approach to a precisely monitored and understood science.

Sustainable and Biocatalytic Approaches for Industrial and Environmental Relevance

The principles of green chemistry are driving a shift towards more sustainable synthetic methods, with biocatalysis playing a leading role. Enzymes offer unparalleled selectivity under mild, aqueous conditions, reducing waste and energy consumption. The β-keto ester motif is an excellent substrate for a variety of enzyme classes.

Transaminases (ATAs) have emerged as powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. uniovi.es Dynamic kinetic resolution (DKR) processes using ATAs can convert racemic α-substituted-β-keto esters into highly enantioenriched β-amino esters. researchgate.net This is often achieved in elegant cascade reactions. For example, a stable β-keto ester can first be hydrolyzed by a lipase (B570770) to the corresponding β-keto acid, which is then aminated by an ATA to produce a valuable non-canonical amino acid. mdpi.com

A particularly innovative and atom-efficient strategy is "amine borrowing" via shuttle biocatalysis. acs.orgnih.gov In this approach, a transaminase shuttles an amino group from a stable β-amino ester to a diketone, generating a β-keto ester and an α-amino ketone in situ. These reactive intermediates can then spontaneously condense to form complex heterocyclic products like pyrroles in a one-pot reaction. acs.org These biocatalytic and chemoenzymatic cascades highlight a sustainable path forward for the industrial synthesis of complex, high-value molecules derived from simple precursors like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.